REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C1(=O)O[CH2:15][CH2:14][O:13]1>>[OH:13][CH2:14][CH2:15][O:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1N=C(O2)N
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=CC2=C1N=C(O2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |